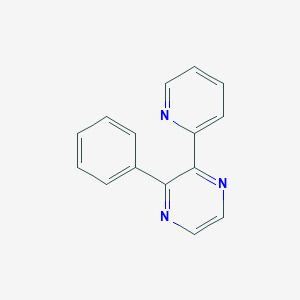

2-Phenyl-3-(pyridin-2-yl)pyrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89684-70-8 |

|---|---|

Molecular Formula |

C15H11N3 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2-phenyl-3-pyridin-2-ylpyrazine |

InChI |

InChI=1S/C15H11N3/c1-2-6-12(7-3-1)14-15(18-11-10-17-14)13-8-4-5-9-16-13/h1-11H |

InChI Key |

OUGYSHWGPNEWPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2C3=CC=CC=N3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Phenyl 3 Pyridin 2 Yl Pyrazine

Mechanistic Insights into Primary Synthetic Routes for 2-Phenyl-3-(pyridin-2-yl)pyrazine

The synthesis of unsymmetrically substituted pyrazines such as this compound can be approached through several established methodologies in heterocyclic chemistry. The primary routes generally involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by an oxidation step, or through modern cross-coupling strategies.

A classical and fundamental approach to forming the pyrazine (B50134) ring is the condensation of an α-dicarbonyl compound with a 1,2-diamine. For the synthesis of this compound, this would conceptually involve the reaction of phenylglyoxal (B86788) (an α-ketoaldehyde) with 1-(pyridin-2-yl)ethane-1,2-diamine. The initial condensation would form a dihydropyrazine (B8608421) intermediate. The mechanism proceeds through the nucleophilic attack of the amino groups of the diamine onto the carbonyl carbons of the dicarbonyl compound, forming a bis-imine (Schiff base) which then cyclizes. Subsequent oxidation of this dihydropyrazine intermediate, often using oxidizing agents like manganese dioxide (MnO2) or air, leads to the aromatic pyrazine ring. researchgate.net

Alternatively, a more versatile and modern approach involves metal-catalyzed cross-coupling reactions. A plausible and efficient route is the Suzuki coupling reaction. This would involve the coupling of a halogenated pyrazine, such as 2-chloro-3-phenylpyrazine, with a pyridine-based organoboron reagent, like 2-(tributylstannyl)pyridine (B98309) or pyridine-2-boronic acid, in the presence of a palladium catalyst and a base. The catalytic cycle of the Suzuki coupling is well-established and involves oxidative addition of the palladium catalyst to the halopyrazine, transmetalation with the pyridine (B92270) organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. researchgate.net

Another viable cross-coupling strategy is the Stille coupling, which would utilize an organotin reagent, such as 2-(tributylstannyl)pyridine, with a halogenated phenylpyrazine. While effective, the toxicity of organotin compounds often makes the Suzuki coupling a more favorable option in many synthetic campaigns.

Development of Novel and Sustainable Synthetic Protocols

In recent years, the development of sustainable and environmentally benign synthetic methods has become a major focus in organic chemistry. For the synthesis of this compound, several novel and greener approaches can be envisioned, moving away from harsh reagents and reaction conditions.

One such approach is the use of C-H activation/functionalization reactions. This strategy avoids the pre-functionalization of starting materials (i.e., halogenation or conversion to organometallic reagents), thus reducing the number of synthetic steps and waste generation. For instance, a direct arylation could be employed by coupling 2-phenylpyrazine (B1619871) with pyridine through a palladium-catalyzed C-H/C-H cross-coupling reaction. nih.gov This method, however, often requires careful optimization to control regioselectivity.

Another sustainable approach involves the use of mechanochemistry. Carrying out the condensation reaction to form the pyrazine ring under solvent-free or low-solvent ball-milling conditions can significantly reduce the environmental impact of the synthesis. Mechanochemical activation can enhance reaction rates and, in some cases, lead to different product selectivities compared to traditional solution-phase reactions.

Furthermore, the use of heterogeneous catalysts for both the pyrazine ring formation and subsequent functionalization offers advantages in terms of catalyst recovery and reuse. For example, palladium nanoparticles supported on various materials (e.g., charcoal, metal oxides) can be used for cross-coupling reactions and can be easily separated from the reaction mixture by filtration.

A summary of potential sustainable synthetic protocols is presented in the table below.

| Synthetic Protocol | Key Features | Potential Advantages |

| Direct C-H Arylation | Palladium-catalyzed coupling of 2-phenylpyrazine with pyridine. | Atom economy, reduced synthetic steps. |

| Mechanochemical Synthesis | Solvent-free or low-solvent condensation in a ball mill. | Reduced solvent waste, potentially faster reaction times. |

| Heterogeneous Catalysis | Use of supported metal catalysts (e.g., Pd/C) for cross-coupling. | Catalyst recyclability, simplified product purification. |

| Biocatalysis | Enzymatic synthesis of precursors or the final compound. | Mild reaction conditions, high selectivity. |

Strategies for Regioselective Functionalization and Derivatization of the this compound Core

The this compound core possesses several sites for potential functionalization, including the pyrazine, pyridine, and phenyl rings. Achieving regioselectivity in these functionalization reactions is crucial for the synthesis of specific derivatives with desired properties.

Functionalization of the Pyrazine Ring: The pyrazine ring is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present. However, direct functionalization of the C-H bonds is also possible. The nitrogen atoms in the pyrazine ring can be activated by forming N-oxides. Treatment of this compound with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) would likely lead to the formation of the N-oxide at the nitrogen atom further from the bulky phenyl and pyridyl groups. The N-oxide can then direct the regioselective introduction of various functional groups at the adjacent carbon atoms. nih.gov

Functionalization of the Pyridine Ring: The pyridine ring can also be functionalized. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, but it can be achieved under harsh conditions and typically directs substitution to the 3- and 5-positions. A more common approach is to utilize the nitrogen atom's ability to direct metallation. Directed ortho-metalation (DoM) using a strong base like n-butyllithium can lead to deprotonation at the position ortho to the pyrazine substituent, allowing for the introduction of various electrophiles.

Functionalization of the Phenyl Ring: The phenyl ring is the most electron-rich part of the molecule and will readily undergo electrophilic aromatic substitution. The pyrazine-substituted pyridine moiety will act as a deactivating group, directing incoming electrophiles primarily to the meta-position of the phenyl ring. For substitution at the ortho- or para-positions, a directed metalation approach or the use of a pre-functionalized phenyl starting material would be necessary.

A table summarizing regioselective functionalization strategies is provided below.

| Ring System | Reaction Type | Reagents | Expected Position of Functionalization |

| Pyrazine | N-Oxide Formation & Substitution | m-CPBA, then nucleophile | C-H adjacent to N-oxide |

| Pyridine | Directed ortho-Metalation (DoM) | n-BuLi, then electrophile | C-H ortho to the pyrazine substituent |

| Phenyl | Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | meta-position |

Coordination Chemistry and Metallosupramolecular Architectures of 2 Phenyl 3 Pyridin 2 Yl Pyrazine

Self-Assembly of Supramolecular Structures via 2-Phenyl-3-(pyridin-2-yl)pyrazine Bridging Ligands

Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is no available literature describing the use of this compound as a linker molecule for the construction of Metal-Organic Frameworks or coordination polymers.

Discrete Supramolecular Cages and Helicates

No research has been published on the self-assembly of this compound with metal ions to form discrete supramolecular structures such as cages or helicates.

Table of Compounds Mentioned

In-depth Spectroscopic and Photophysical Analysis of this compound and its Metal Complexes

Despite a comprehensive search of available scientific literature, no specific experimental or theoretical data could be found for the chemical compound "this compound" or its coordination compounds. Consequently, the detailed analysis of its photophysical and spectroscopic properties, as outlined in the requested article structure, cannot be provided at this time.

The inquiry sought to build a detailed scientific article covering advanced spectroscopic and photophysical investigations of this compound. The intended structure was to include:

Advanced Spectroscopic and Photophysical Investigations of 2 Phenyl 3 Pyridin 2 Yl Pyrazine and Its Coordination Compounds

Solvent and Environmental Effects on Spectroscopic Signatures and Photophysical Pathways:This would have explored how the surrounding medium influences the compound's photophysical behavior.

The absence of research data for "2-Phenyl-3-(pyridin-2-yl)pyrazine" prevents a scientifically accurate and informative discussion on these topics. While the broader class of phenyl- and pyridyl-substituted pyrazines is of interest in materials science and coordination chemistry for their potential luminescent and electronic properties, this specific isomer appears to be uncharacterized in the accessible scientific domain.

Until such research is published, a detailed article on the advanced spectroscopic and photophysical investigations of this compound remains an endeavor for future scientific exploration.

Catalytic Applications of 2 Phenyl 3 Pyridin 2 Yl Pyrazine Based Metal Complexes

Homogeneous Catalysis: Reaction Scope and Mechanistic Investigations

A comprehensive search of scientific databases reveals a lack of specific studies on the use of 2-Phenyl-3-(pyridin-2-yl)pyrazine metal complexes in key areas of homogeneous catalysis.

Oxidation and Reduction Catalysis

No specific data or mechanistic studies have been found regarding the application of this compound complexes in catalytic oxidation or reduction reactions. While related nitrogen-containing heterocyclic ligands have been explored in such transformations, direct analogues involving the target ligand are not present in the current body of literature. For instance, a copper silsesquioxane complex containing the isomeric ligand 3-phenyl-5-(2-pyridyl)pyrazolate has been reported to be active in the oxidation of alkanes and alcohols, but this does not directly translate to the catalytic activity of this compound complexes. rsc.org

Carbon-Carbon and Carbon-Nitrogen Cross-Coupling Methodologies

There is no available research detailing the application of this compound metal complexes in carbon-carbon or carbon-nitrogen cross-coupling reactions. The development of ligands for such transformations is an active area of research, with a focus on tuning the electronic and steric properties of the ligand to enhance catalytic activity and selectivity. However, the potential of this compound as a ligand in this context has not been documented.

Design Principles for Heterogeneous Catalysts Incorporating this compound Ligands

The design and synthesis of heterogeneous catalysts often involve the immobilization of homogeneous catalysts onto solid supports. This can enhance catalyst stability, reusability, and ease of separation. However, there are no published studies that outline the design principles or report the synthesis of heterogeneous catalysts based on this compound ligands.

Enantioselective Catalysis with Chiral Derivatives of this compound

The development of chiral ligands is crucial for enantioselective catalysis, enabling the synthesis of single-enantiomer products. While there is extensive research on chiral pyridine (B92270) and bipyridine ligands for asymmetric catalysis, there is no information available on the synthesis of chiral derivatives of this compound or their application in enantioselective transformations. The synthesis of related chiral pyridines and their use in copper-catalyzed asymmetric alkylation of alkenyl pyridines has been reported, but this does not involve the target pyrazine-containing scaffold. researchgate.net

Electrochemical and Redox Behavior of 2 Phenyl 3 Pyridin 2 Yl Pyrazine and Its Metal Complexes

Voltammetric Analysis of Redox Potentials and Electron Transfer Processes

There is no published data detailing the voltammetric analysis of 2-Phenyl-3-(pyridin-2-yl)pyrazine. Therefore, no information on its redox potentials or the nature of its electron transfer processes can be provided.

Investigation of Ligand-Centered vs. Metal-Centered Redox Events

Without studies on the metal complexes of this compound, there is no basis for discussing the locus of redox events. The determination of whether an electron is added to or removed from the ligand or the metal center requires specific experimental evidence from techniques such as cyclic voltammetry and spectroelectrochemistry, which is currently unavailable for this system.

Electrochromic Phenomena and Electrochemical Sensing Applications

There are no documented instances of electrochromic behavior for this compound or its complexes. Similarly, no literature could be found that describes its application in electrochemical sensing for the detection of any analyte.

Computational Chemistry and Theoretical Modeling of 2 Phenyl 3 Pyridin 2 Yl Pyrazine Systems

Quantum Chemical Calculations (DFT, TD-DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Phenyl-3-(pyridin-2-yl)pyrazine. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly popular methods due to their balance of accuracy and computational cost.

DFT calculations can be employed to optimize the molecular geometry of this compound, revealing key structural parameters such as bond lengths and dihedral angles between the phenyl, pyridinyl, and pyrazine (B50134) rings. For instance, studies on similar heterocyclic systems have shown that the dihedral angles between adjacent aryl units are significant, often around 50°. nih.gov The planarity of the constituent rings is also a critical factor influencing the electronic properties. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated using DFT. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These orbital energies also allow for the estimation of global chemical reactivity descriptors, as shown in the table below.

Table 1: Calculated Global Reactivity Descriptors (Illustrative Example)

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

This table illustrates the types of data that can be generated from DFT calculations.

Furthermore, Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution and intramolecular interactions, such as hyperconjugative interactions and charge delocalization. For example, in related pyrazoline systems, NBO analysis has been used to understand the contributions of n → π* and π → π* transitions to the electronic absorption bands. mdpi.comnih.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound, including its interactions with other molecules and the effects of the surrounding solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into conformational changes and intermolecular forces.

In the context of drug design, MD simulations can be used to analyze the stability of a ligand-protein complex. For example, the stability of a docked complex can be assessed in a flexible protein environment, considering the behavior of water molecules in the vicinity. nih.gov The root mean square deviation (RMSD) of the complex over the simulation time is a common metric to evaluate its stability. nih.gov

MD simulations are also invaluable for understanding how different solvents affect the conformation and properties of this compound. The interactions between the solute and solvent molecules can influence the compound's solubility, stability, and spectroscopic properties. For instance, studies on related probes have used MD to elucidate the interactions between the molecule and a model cell membrane. nih.gov

Prediction of Spectroscopic Parameters and Reaction Mechanisms

Computational methods are instrumental in predicting and interpreting various spectroscopic parameters of this compound.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by calculating the energies of electronic transitions between different molecular orbitals. These calculations can help assign the observed absorption bands to specific electronic transitions, such as π → π* and n → π*. mdpi.comnih.gov

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in the infrared (IR) and Raman spectra. Comparing the calculated spectra with experimental data can aid in the structural confirmation of the compound. researchgate.net

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using quantum chemical methods, providing further structural information. researchgate.net

In addition to spectroscopy, computational methods can be used to explore potential reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for different reaction pathways. This is particularly useful for understanding its synthesis, degradation, or metabolic pathways.

Virtual Screening and Ligand Design Based on Computational Approaches

The scaffold of this compound can serve as a starting point for the design of new ligands with specific biological activities. Computational approaches, particularly virtual screening and structure-based drug design, are central to this process.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target, such as a protein kinase. researchgate.net This process can be ligand-based, where compounds are selected based on their similarity to a known active molecule, or structure-based, which involves docking the compounds into the binding site of the target protein. chemrevlett.com

For instance, a pharmacophore model can be generated based on the key structural features required for biological activity. This model is then used to search databases for compounds that match the pharmacophore. researchgate.net Docking simulations can then be used to predict the binding mode and affinity of the identified hits. chemrevlett.com

The insights gained from these computational studies can guide the chemical synthesis of new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. For example, modifications to the phenyl or pyridinyl rings could be explored to enhance interactions with a target protein. Structure-activity relationship (SAR) studies, informed by computational data, are crucial in this iterative process of ligand optimization. nih.gov

Emerging Applications and Future Research Directions for 2 Phenyl 3 Pyridin 2 Yl Pyrazine

Integration into Advanced Optoelectronic Devices and Light-Emitting Systems

The pyrazine (B50134) core is a well-established electron-withdrawing group, making pyrazine derivatives excellent candidates for use in donor-acceptor (D-A) type molecules for optoelectronic applications. urfu.ruresearchgate.net When combined with an electron-donating group, these molecules can exhibit intramolecular charge transfer (ICT), a critical process for luminescent materials. researchgate.net The 2-Phenyl-3-(pyridin-2-yl)pyrazine structure is a prime example of a system that can be tailored for such applications. The phenyl and pyridyl groups can be functionalized to tune the molecule's electronic properties and enhance its performance in devices like Organic Light-Emitting Diodes (OLEDs).

Research on analogous structures has demonstrated the viability of this approach. For instance, pyrazine-triphenylamine fused compounds have been successfully used as active elements in OLEDs, with some devices exhibiting an external quantum efficiency (EQE) higher than the theoretical limit for traditional fluorescent emitters. rsc.org Similarly, bipolar host materials incorporating a pyrazine acceptor unit have enabled the fabrication of highly efficient red phosphorescent OLEDs (PhOLEDs) with high brightness. rsc.org The position of the nitrogen atom in the pyridyl ring, as seen in related isomers, can significantly influence molecular configuration and conjugation, thereby affecting the photophysical properties and electroluminescence performance. nih.gov The ortho-linkage of the pyridine (B92270) ring, as found in this compound, has been shown in similar systems to yield high fluorescence quantum yields, making it a promising candidate for non-doped OLEDs. nih.gov

Future research will likely focus on synthesizing derivatives of this compound with various electron-donating groups attached to the phenyl ring to create a library of D-A materials with tunable emission colors from blue to orange-red. iucr.org The aggregation-induced emission (AIE) properties, where molecules become highly emissive in an aggregated or solid state, will also be a key area of investigation, as this is a highly desirable trait for OLED emitters. rsc.org

Table 1: Performance of OLEDs Utilizing Related Pyrazine-Based Host Materials

| Host Material Base | Dopant/Emitter | Max. External Quantum Efficiency (EQE) | Max. Brightness (cd/m²) | Emission Color |

| Dioxino[2,3-b]pyrazine-Carbazole (HF1) | Ir(pq)₂acac | 15.1% | 49,760 | Red |

| Dioxino[2,3-b]pyrazine-Carbazole (HF2) | Ir(pq)₂acac | 12.8% | 57,990 | Red |

| Pyrazine-Triphenylamine | - | 7.37% | - | - |

This table presents data from related pyrazine compounds to illustrate the potential of the this compound scaffold in OLED applications. rsc.orgrsc.org

Development of Chemical Sensors and Biosensors Utilizing this compound Scaffolds

The this compound structure contains a bidentate N,N chelation site, formed by one nitrogen from the pyrazine ring and the nitrogen of the pyridyl group. This arrangement is analogous to the well-known 2,2'-bipyridine (B1663995) ligand, a cornerstone in coordination chemistry. This intrinsic chelating ability makes the compound an excellent candidate for the development of chemical sensors and biosensors.

Upon coordination with a metal ion or another target analyte, the electronic structure and conformation of the this compound scaffold would be altered, leading to a detectable change in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence or a color shift. This principle has been demonstrated in related systems. For example, iridium(III) complexes bearing a 3-(pyridin-2-yl)-1,2,4-triazine ligand have been developed as phosphorescent turn-on sensors for detecting human serum albumin. urfu.ru

Future research could explore the use of this compound as a ratiometric or colorimetric sensor for environmentally or biologically significant metal ions like Zn²⁺, Cu²⁺, or Hg²⁺. The sensitivity and selectivity of the sensor could be fine-tuned by introducing functional groups onto the phenyl ring. Furthermore, by conjugating this scaffold to biomolecules, researchers could develop targeted biosensors for specific proteins or cellular components, leveraging the inherent luminescent properties of the molecule or its metal complexes for detection.

Exploration of Biological Interactions and Potential Bioinorganic Applications

Pyrazine derivatives are a well-established class of biologically active compounds, exhibiting a wide range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netmdpi.comijrpc.com The inclusion of a pyrid-2-yl substituent, as seen in the target compound, has been shown to enhance cytotoxic activity against cancer cell lines in related heterocyclic systems. nih.gov Recent studies have also highlighted the promising cytotoxicity of pyrazine derivatives against lung cancer cells. nih.gov This suggests that this compound itself could be a valuable lead compound in the development of new therapeutic agents.

The true potential of this scaffold in bioinorganic chemistry lies in its ability to act as a ligand for transition metals. Much like 2,3-Bis(2-pyridyl)pyrazine (dpp), which is used to create luminescent ruthenium complexes, this compound can form stable complexes with metals such as ruthenium(II), iridium(III), or platinum(II). urfu.rusigmaaldrich.com These types of complexes are of immense interest for a variety of bioinorganic applications:

Enzyme Mimics: The metal center coordinated by the pyrazine-pyridine ligand could mimic the active sites of metalloenzymes, catalyzing specific biochemical reactions.

Imaging Agents: Luminescent complexes, particularly those with long-lived emission like iridium(III) complexes, can be used as probes for cellular imaging, allowing for the visualization of specific organelles or biological processes. urfu.ru

Therapeutic Agents: Ruthenium and platinum complexes are known for their applications as anticancer drugs. The ligand structure plays a crucial role in the mechanism of action, which often involves intercalation into DNA or inhibition of enzymes like protein kinases. nih.gov

Future work will involve synthesizing metal complexes of this compound and evaluating their cytotoxicity against various cancer cell lines, their ability to bind to and cleave DNA, and their potential as cellular imaging probes.

Table 2: Potential Bioinorganic Applications of Metal Complexes with Pyrazine-Pyridine Scaffolds

| Application Area | Potential Mechanism/Use | Related Compound Class |

| Enzyme Inhibition | Competitive binding to ATP-binding sites of protein kinases. | Pyrazolopyrimidines |

| Cancer Cytotoxicity | Induction of apoptosis in tumor cells. | Benzo researchgate.neturfu.runih.govtriazin-7-ones |

| Bioimaging | Phosphorescent probes for cellular components. | Iridium(III)-triazine complexes |

| DNA Intercalation | Binding to DNA to disrupt replication and transcription. | Ruthenium(II)-dpp complexes |

This table summarizes potential applications based on the activities of structurally related heterocyclic compounds and their metal complexes. urfu.runih.govnih.gov

Sustainable Chemistry and Green Synthesis Initiatives for this compound

The advancement of modern synthetic organic chemistry provides numerous avenues for the efficient and sustainable production of this compound. Traditional multi-step syntheses are being replaced by more streamlined and environmentally friendly methods.

A key strategy for synthesizing this compound is through palladium-catalyzed cross-coupling reactions, which are a cornerstone of green chemistry. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose. nih.govrsc.org This reaction allows for the direct formation of the C-C bond between the phenyl and pyrazine rings with high efficiency and functional group tolerance. The synthesis could proceed, for example, by coupling a halogenated pyrazine (e.g., 2-chloro-3-(pyridin-2-yl)pyrazine) with phenylboronic acid, or by coupling 2-phenyl-3-chloropyrazine with a pyridin-2-yl boronic acid derivative. nih.govmdpi.com These reactions often use catalytic amounts of palladium and can sometimes be performed in more environmentally benign solvent systems, including water. nih.gov

Other modern synthetic approaches could include:

Direct C-H Arylation: This method avoids the need for pre-functionalized starting materials (like halides or boronic acids) by directly coupling a C-H bond on one ring with the other, further reducing waste and synthetic steps.

Solvent-Free or Catalyst-Free Reactions: For related azaarenes, syntheses involving direct addition of reagents under solvent- and catalyst-free conditions have been reported, representing a highly atom-economical and green approach. nih.gov

Future research in this area will focus on optimizing these green synthetic routes. This includes developing more active and stable palladium catalysts to reduce catalyst loading, exploring reactions under milder conditions (lower temperatures, atmospheric pressure), and utilizing flow chemistry to enable safer, more efficient, and scalable production of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 2-phenyl-3-(pyridin-2-yl)pyrazine, and how can reaction conditions be optimized?

Answer: A widely used method involves condensation of 2,5-dimethyl-3,6-di(2-pyridyl)pyrazine with benzaldehyde in dimethylformamide (DMF) under basic conditions (e.g., potassium tert-butoxide) . Key optimization steps include:

- Temperature control : Cooling to 273 K during base addition to minimize side reactions.

- Purification : Chromatography on silica gel with toluene/ethyl acetate (20:1) yields pure product (Rf = 0.33).

- Yield improvement : Reaction time of 4 hours at ambient temperature balances efficiency and selectivity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 8.60–7.20 ppm; vinyl protons with J = 16 Hz for trans-configuration) .

- X-ray diffraction : Resolve molecular conformation (e.g., dihedral angles between aryl units ≈48–50°, torsion angles ≈170° for vinyl-pyrazine bonds) .

- Mass spectrometry (APCI) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z = 439.191) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyridine/pyrazine rings) influence electronic properties and magnetic coupling?

Answer:

- Redox activity : Pyrazine ligands in coordination polymers (e.g., CrCl2(pyrazine)2) exhibit electron delocalization, enabling high conductivity (σ ≈ 10<sup>−2</sup> S/cm) and ferrimagnetic ordering below 55 K .

- Steric effects : Bulky substituents (e.g., phenyl groups) increase dihedral angles (≈50°), reducing π-conjugation and altering charge transport .

- Methodological validation : Compare experimental conductivity with DFT-calculated band structures to assess ligand contribution .

Q. How can contradictions between crystallographic data and computational models (e.g., DFT) be resolved?

Answer:

Q. What strategies enable the integration of this compound into functional materials (e.g., spintronics or conductive polymers)?

Answer:

- Coordination chemistry : Bind to transition metals (e.g., Re, Ru) via pyridyl/pyrazine N-atoms to form dinuclear complexes .

- 2D networks : Leverage π-stacking (≈3.5 Å interplanar distances) to design redox-active frameworks .

- Electrochemical doping : Introduce electron-withdrawing groups (e.g., nitro) to enhance hole mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.